Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate
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Overview
Description
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate is a compound that features a cyclopentane ring substituted with an amino group, an imidazole ring, and a methyl ester group. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which is known for its presence in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1H-imidazole with a cyclopentane derivative, followed by esterification to introduce the methyl ester group. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization and esterification processes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into their reduced forms.
Substitution: The amino and imidazole groups can participate in substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents on the imidazole or cyclopentane rings .
Scientific Research Applications
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or participate in hydrogen bonding, influencing the activity of the target molecule. The compound’s effects are mediated through pathways involving these interactions, leading to changes in biological activity .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)aniline: Another imidazole derivative with distinct functional groups.
Uniqueness
Methyl 1-amino-3-(1h-imidazol-1-yl)cyclopentane-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentane ring and methyl ester group differentiate it from other imidazole derivatives, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C10H15N3O2 |
---|---|
Molecular Weight |
209.24 g/mol |
IUPAC Name |
methyl 1-amino-3-imidazol-1-ylcyclopentane-1-carboxylate |
InChI |
InChI=1S/C10H15N3O2/c1-15-9(14)10(11)3-2-8(6-10)13-5-4-12-7-13/h4-5,7-8H,2-3,6,11H2,1H3 |
InChI Key |
GKMWDRFLLOMHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(CCC(C1)N2C=CN=C2)N |
Origin of Product |
United States |
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